Mitochondrial Swelling Inhibition Potency: ML404 (4.9 nM) vs. GNX-865 (105 μM) vs. N-Phenylbenzamide Lead (280 nM)
ML404 demonstrates sub-nanomolar potency in the mitochondrial swelling assay, the primary functional readout for mtPTP inhibition. The probe compound achieved an EC50 of 4.9 nM in isolated mouse liver mitochondria [1]. In direct comparison, GNX-865—another mtPTP inhibitor used in ischemia-reperfusion models—exhibits an EC50 of 105 μM (105,000 nM) in the same swelling assay . This represents a 21,428-fold potency advantage for ML404. Furthermore, a leading N-phenylbenzamide compound (Compound 4) from a parallel optimization campaign displays an EC50 of 280 nM [2], making ML404 approximately 57-fold more potent. The hit compound from which ML404 was optimized (hit 1) exhibited an EC50 <0.39 μM (>390 nM) [3], underscoring the substantial potency gains achieved through the diarylisoxazole-3-carboxamide optimization.
| Evidence Dimension | Mitochondrial Swelling Inhibition (EC50) |
|---|---|
| Target Compound Data | 4.9 nM (0.0049 μM) |
| Comparator Or Baseline | GNX-865: 105 μM (105,000 nM); N-Phenylbenzamide Compound 4: 280 nM; Hit 1: <0.39 μM (>390 nM) |
| Quantified Difference | ML404 is 21,428× more potent than GNX-865; 57× more potent than Compound 4; >79× more potent than initial hit |
| Conditions | Isolated mouse liver mitochondria; calcium-induced swelling assay |
Why This Matters
For procurement decisions, the >20,000-fold potency difference translates directly to reduced compound consumption, enabling more experiments per unit mass and minimizing vehicle-related artifacts in sensitive mitochondrial assays.
- [1] Šileikytė J, Roy S, Porubsky P, et al. Small Molecules Targeting the Mitochondrial Permeability Transition. Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US); 2015. Table: Probe Structure & Characteristics. PMID: 25996022. View Source
- [2] Šileikytė J, Devereaux J, de Jong J, et al. Second-Generation Inhibitors of the Mitochondrial Permeability Transition Pore with Improved Plasma Stability. ChemMedChem. 2019;14(20):1771-1782. PMID: 31423734. View Source
- [3] Roy S, Šileikytė J, Schiavone M, et al. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ChemMedChem. 2015;10(10):1655-1671. PMID: 26286375. View Source
